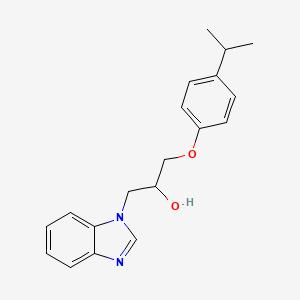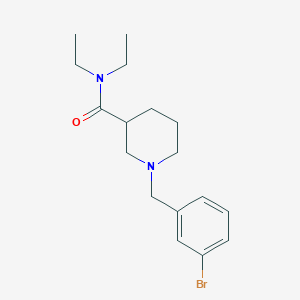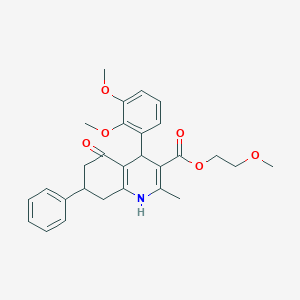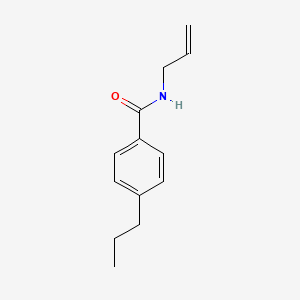![molecular formula C14H20N4O6 B4975338 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol](/img/structure/B4975338.png)
2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, commonly known as MDP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
MDP acts as a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, which are enzymes that play a crucial role in regulating cell signaling pathways. By inhibiting 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, MDP can modulate various cellular processes, including cell growth, differentiation, and apoptosis. Moreover, MDP has been shown to induce the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MDP has been shown to exhibit a broad range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and modulate the activity of various cellular pathways, including the MAPK pathway. Moreover, MDP has been shown to enhance the immune response by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDP has several advantages for lab experiments. It is a potent inhibitor of 2-methyl-2-{[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}-1-propanol, making it an ideal tool for studying the function of these enzymes. Moreover, MDP has been extensively studied for its potential therapeutic applications, making it a valuable compound for drug discovery research. However, MDP has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on MDP. One potential area of study is the development of MDP-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to determine the safety and efficacy of MDP in humans. Additionally, the development of new synthetic methods for MDP and its derivatives could lead to the discovery of novel compounds with improved therapeutic properties. Overall, the potential applications of MDP in the field of scientific research are vast, and further studies are needed to fully understand its potential.
Métodos De Síntesis
MDP can be synthesized through a multistep process involving the reaction of 2,4-dinitrophenylhydrazine with 4-bromobutyraldehyde followed by the reaction with morpholine and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
MDP has been widely studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and immunomodulatory effects. MDP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential use in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-methyl-2-(5-morpholin-4-yl-2,4-dinitroanilino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O6/c1-14(2,9-19)15-10-7-12(16-3-5-24-6-4-16)13(18(22)23)8-11(10)17(20)21/h7-8,15,19H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBORAUJAPBGUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![ethyl 4-(5-{2-[(4-methoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4975287.png)

![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methoxybenzoyl)piperazine oxalate](/img/structure/B4975347.png)


![N-(2-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4975364.png)
